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Compound of Interest

Compound Name: 3,5-Dichloro-2-iodopyrazine

Cat. No.: B179692 Get Quote

Core Molecular Profile and Physicochemical
Properties
3,5-Dichloro-2-iodopyrazine is a polysubstituted aromatic heterocycle featuring a pyrazine

core. The strategic placement of two chlorine atoms and one iodine atom makes it a highly

valuable and versatile building block in synthetic organic chemistry, particularly for constructing

complex pharmaceutical molecules.[1]

Key Identifiers and Data
The fundamental properties of 3,5-dichloro-2-iodopyrazine are summarized below.
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Property Value Source(s)

Molecular Formula C₄HCl₂IN₂ [1][2][3]

Molecular Weight 274.87 g/mol [1]

Monoisotopic Mass 273.85614 Da [3]

CAS Number 136866-30-3 [1][2]

InChI Key
AEULAQIUCSOQQD-

UHFFFAOYSA-N
[1][3]

SMILES String C1=C(N=C(C(=N1)I)Cl)Cl [3]

Physical State
Solid (presumed, typical for

similar compounds)
N/A

Hazard Statement Irritant [2]

Synthesis and Purification
The efficient synthesis of 3,5-dichloro-2-iodopyrazine is critical for its utility. The most

effective reported method involves the direct and regioselective iodination of a readily available

precursor, 2,6-dichloropyrazine.[1]

Synthetic Rationale and Mechanism
The key challenge in synthesizing this molecule is achieving iodination at the C2 position with

high selectivity. Standard electrophilic iodination methods are often ineffective on the electron-

deficient pyrazine ring. Therefore, a more advanced approach is required.

The chosen methodology utilizes a directed metalation approach facilitated by a highly reactive

"turbo-Grignard" reagent, specifically 2,2,6,6-tetramethylpiperidyl zinc chloride lithium chloride

(TMPZnCl·LiCl).[1] This reagent acts as a potent, non-nucleophilic base that selectively

deprotonates the most acidic position on the 2,6-dichloropyrazine ring (the C2 position). The

resulting pyrazinyl-zinc intermediate is then quenched with an iodine electrophile (e.g., I₂) to

yield the desired product.

The workflow for this synthesis is illustrated below.
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Caption: Synthesis workflow for 3,5-dichloro-2-iodopyrazine.

Experimental Protocol
The following is a representative, step-by-step protocol based on the described synthetic

strategy.
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Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry

tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer.

Reagent Preparation: Cool the THF to the specified reaction temperature (e.g., -10 °C). Add

2,6-dichloropyrazine to the vessel.

Metalation: Slowly add a solution of TMPZnCl·LiCl in THF to the reaction mixture. Allow the

mixture to stir for a defined period (e.g., 1 hour) to ensure complete formation of the zinc

intermediate.

Iodination: Introduce a solution of iodine (I₂) in THF dropwise. The reaction is typically

exothermic and may require continued cooling.

Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS),

quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

consume excess iodine.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent such as ethyl acetate. Wash the organic layer sequentially with brine.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate the solvent in vacuo. Purify the resulting crude product using column

chromatography on silica gel to isolate pure 3,5-dichloro-2-iodopyrazine.

Characterization: Confirm the identity and purity of the final product using analytical

techniques such as NMR (¹H, ¹³C), LC-MS, and HPLC.[4]

Chemical Reactivity and Synthetic Applications
The utility of 3,5-dichloro-2-iodopyrazine stems from the differential reactivity of its three

halogen substituents. This allows for selective, stepwise functionalization, making it a powerful

tool for building molecular complexity.

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for

classic cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig

amination. This allows for the introduction of a wide variety of substituents (aryl, alkyl,

alkynyl, amino groups) at the C2 position.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are susceptible to SNAr

reactions, particularly when activated by the electron-withdrawing pyrazine ring.[1] This

reactivity allows for the introduction of nucleophiles like amines, alcohols, or thiols at the C3

and C5 positions. The reaction conditions can often be tuned to favor substitution at one site

over the other.

The differential reactivity enables a logical, multi-step synthetic sequence.
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Caption: Stepwise functionalization pathway for 3,5-dichloro-2-iodopyrazine.

This strategic reactivity makes the compound a cornerstone intermediate in the synthesis of

kinase inhibitors, GPCR modulators, and other biologically active molecules where a

substituted pyrazine scaffold is required.

Safety, Handling, and Storage
As with all halogenated organic reagents, proper safety protocols must be strictly followed

when handling 3,5-dichloro-2-iodopyrazine.

Hazard Classification: The compound is classified as an irritant.[2] Direct contact with the

skin, eyes, and respiratory tract should be avoided.

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent

degradation. It should be kept away from incompatible materials such as strong oxidizing

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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